Mevastatin - 73573-88-3

Mevastatin

Catalog Number: EVT-275959
CAS Number: 73573-88-3
Molecular Formula: C23H34O5
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mevastatin, also known as compactin or ML-236B, is a fungal metabolite initially isolated from Penicillium citrinum [, ]. This compound belongs to a class of naturally occurring molecules known as statins, which are characterized by their potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [, ]. Mevastatin has been instrumental in scientific research, particularly in investigating cholesterol biosynthesis pathways and exploring its potential effects on cell growth, differentiation, and apoptosis in various cell types [, , , , , ].

Molecular Structure Analysis

Mevastatin can undergo alkaline hydrolysis to yield its open-ring form, known as ML-236A []. This reaction can be facilitated by specific enzymes produced by certain fungal species, such as Emericella unguis []. ML-236A serves as a valuable starting material for synthesizing various mevastatin analogs with potential pharmacological applications [].

Compactin (ML-236B)

    Compound Description: Compactin, also known as ML-236B, is a fungal metabolite that acts as a potent and specific inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [] Compactin is structurally similar to mevastatin and shares its ability to lower cholesterol levels. [, , , ]

    Relevance: Compactin is a closely related compound to mevastatin, both structurally and functionally. Both compounds are statins that inhibit HMG-CoA reductase and are used as cholesterol-lowering agents. [, , , ] They are often studied in parallel to compare their efficacy and explore their potential in treating various conditions, including hypercholesterolemia and cancer. [, , ]

Pravastatin

    Compound Description: Pravastatin is a synthetic statin drug that lowers cholesterol levels by inhibiting HMG-CoA reductase. [, , ] It is a derivative of compactin and exhibits superior pharmacokinetic properties. []

    Relevance: Pravastatin is a related compound to mevastatin as they both belong to the statin drug class and share the same mechanism of action, inhibiting HMG-CoA reductase. [, , ] Pravastatin is produced through the microbial hydroxylation of compactin, a close analog of mevastatin. []

Simvastatin

    Compound Description: Simvastatin is a synthetic statin commonly prescribed to lower cholesterol levels. [, , , ] Like mevastatin, simvastatin inhibits HMG-CoA reductase, blocking the production of mevalonate, a precursor to cholesterol. [, , , ]

    Relevance: Simvastatin is structurally related to mevastatin and shares its mechanism of action as an HMG-CoA reductase inhibitor. [, , , ] These statins are often compared in research to assess their efficacy in various applications, including inhibiting tumor cell growth. [, ]

Lovastatin

    Compound Description: Lovastatin is a naturally occurring statin isolated from fungi like Aspergillus terreus. [, , ] It is a potent inhibitor of HMG-CoA reductase and is commonly prescribed to lower cholesterol levels. [, , ]

    Relevance: Lovastatin is closely related to mevastatin, sharing a similar structure and acting as a potent HMG-CoA reductase inhibitor. [, , ] Both compounds are often studied in parallel to compare their efficacy in inhibiting cholesterol synthesis and explore their potential in other therapeutic applications. [, , ]

Fluvastatin

    Compound Description: Fluvastatin is a synthetic statin prescribed to lower cholesterol levels by inhibiting HMG-CoA reductase. [, ] While its structure differs from mevastatin, fluvastatin shares its cholesterol-lowering properties. [, ]

    Relevance: Fluvastatin, while structurally distinct from mevastatin, is functionally related due to its shared target, HMG-CoA reductase. [, ] This makes fluvastatin a relevant compound for comparison when studying the effects of mevastatin on cholesterol synthesis and other cellular processes. [, ]

Atorvastatin

    Compound Description: Atorvastatin is a synthetic statin drug used to lower cholesterol levels by inhibiting HMG-CoA reductase. [] It exhibits a distinct structure compared to other statins, potentially contributing to its higher potency against Plasmodium falciparum. []

    Relevance: While structurally distinct, atorvastatin is functionally related to mevastatin due to their shared mechanism as HMG-CoA reductase inhibitors. [] Atorvastatin's higher potency against Plasmodium falciparum highlights the potential for variations in statin structure to influence activity against specific targets. []

Mevalonic Acid (MVA)

    Compound Description: Mevalonic acid is a key intermediate in the cholesterol biosynthesis pathway. [, , , , ] It is produced from HMG-CoA in a reaction catalyzed by HMG-CoA reductase, the enzyme that mevastatin inhibits. [, , , , ]

    Relevance: Mevalonic acid is directly relevant to mevastatin's mechanism of action. [, , , , ] By inhibiting HMG-CoA reductase, mevastatin prevents the conversion of HMG-CoA to mevalonic acid, ultimately reducing cholesterol synthesis. [, , , , ] Experiments often use mevalonic acid to reverse the effects of mevastatin, confirming the specificity of mevastatin's action on the mevalonate pathway. [, , , , ]

Mevalonic Acid Lactone

    Compound Description: Mevalonic acid lactone is a cyclic ester form of mevalonic acid. [] Like mevalonic acid, it can be used to counteract the effects of mevastatin. []

    Relevance: Mevalonic acid lactone, by providing the cell with mevalonate, can overcome the inhibitory effect of mevastatin on the mevalonate pathway. [] This highlights the specificity of mevastatin's action on HMG-CoA reductase. []

Farnesyl Pyrophosphate (FPP)

    Compound Description: Farnesyl pyrophosphate (FPP) is an intermediate in the mevalonate pathway, downstream of mevalonic acid. [, , ] It serves as a precursor for the synthesis of various molecules, including cholesterol and farnesylated proteins. [, , ]

    Relevance: Farnesyl pyrophosphate (FPP) is a crucial downstream product of the mevalonate pathway, which is inhibited by mevastatin. [, , ] Inhibition of FPP synthesis by mevastatin can impact various cellular processes, including protein prenylation, which is essential for the function of many proteins, including some involved in cell signaling and growth. [, , ]

Geranylgeranyl Pyrophosphate (GGPP)

    Compound Description: Geranylgeranyl pyrophosphate (GGPP) is another important intermediate in the mevalonate pathway, formed downstream of FPP. [, , ] It is essential for the prenylation of proteins, particularly small GTPases, which are involved in various cellular functions like cell signaling, proliferation, and differentiation. [, , ]

    Relevance: Mevastatin, by inhibiting the mevalonate pathway, affects the production of GGPP, influencing the prenylation and function of proteins. [, , ] This disruption of protein prenylation by mevastatin can have significant downstream effects on cellular processes like cell growth, differentiation, and apoptosis. [, , ]

Squalene

    Compound Description: Squalene is a natural organic compound and a biochemical precursor of cholesterol, synthesized in the mevalonate pathway downstream of FPP and GGPP. []

    Relevance: While mevastatin inhibits an earlier step in the mevalonate pathway, the inclusion of squalene in the study helps pinpoint the specific effects of mevastatin on different stages of cholesterol synthesis. [] The lack of squalene's ability to reverse mevastatin's effects suggests that mevastatin's primary action is upstream of squalene synthesis in the pathway. []

Monacolin K (Mevinolin)

    Compound Description: Monacolin K, also known as mevinolin, is a fungal metabolite and a potent inhibitor of HMG-CoA reductase. [, ] It is structurally similar to compactin and shares its cholesterol-lowering properties. [, ]

    Relevance: Monacolin K is a closely related compound to mevastatin, as they both inhibit HMG-CoA reductase and have similar structures. [, ] The discovery and study of these related fungal metabolites highlight the diverse sources of natural HMG-CoA reductase inhibitors and their potential in cholesterol management. [, ]

4a,5-Dihydromevinolin (Dihydromevinolin)

    Compound Description: 4a,5-Dihydromevinolin, also referred to as dihydromevinolin, is a potent inhibitor of HMG-CoA reductase isolated from Aspergillus terreus. [] It is structurally related to mevinolin, with a distinct trans-fused octahydro-naphthalene system. []

    Relevance: Dihydromevinolin's close structural similarity to mevinolin and its potent inhibition of HMG-CoA reductase underscore the significance of specific structural features in influencing the biological activity of statins. []

4a,5-Dihydrocompactin (Dihydrocompactin)

    Compound Description: 4a,5-Dihydrocompactin, also known as dihydrocompactin, is a newly discovered compound isolated from Penicillium citrinum. [] It exhibits potent HMG-CoA reductase inhibitory activity and is structurally unique, potentially requiring multiple chemical conversions to be derived from compactin. []

    Relevance: The identification of dihydrocompactin as a unique compound with potent HMG-CoA reductase inhibitory activity, despite its structural differences from compactin, underscores the potential for discovering novel and effective statins from natural sources. [] It further highlights the complexity of structure-activity relationships within this class of compounds. []

Source and Classification

Mevastatin is classified as a statin, a group of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. The compound is derived from the fungus Penicillium citrinum and was initially isolated as part of a search for antibiotic compounds. Its structure is similar to that of hydroxymethylglutarate, the natural substrate for HMG-CoA reductase .

Synthesis Analysis

The synthesis of mevastatin can be achieved through various methods, primarily involving polyketide pathways. One notable approach includes:

  1. Fermentation: Utilizing fungal cultures such as Penicillium citrinum to produce mevastatin naturally.
  2. Chemical Synthesis: Several synthetic routes have been developed:
    • Total Synthesis: Involves complex organic synthesis techniques to construct the mevastatin molecule from simpler organic compounds.
    • Biocatalytic Methods: Employing enzymes from microorganisms to facilitate specific reactions that lead to mevastatin production. For instance, alcohol dehydrogenase from Lactobacillus brevis has been used to convert keto esters into hydroxy keto esters with high enantiomeric purity .

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Chemical Reactions Analysis

Mevastatin undergoes several significant chemical reactions:

  • Hydrolysis: In vivo activation occurs through hydrolysis of the lactone ring, converting it into its active hydroxy acid form.
  • Competitive Inhibition: It competitively inhibits HMG-CoA reductase by binding to the enzyme's active site more effectively than its natural substrate (HMG-CoA), thus reducing cholesterol synthesis .

These reactions are critical for its pharmacological effects and therapeutic applications.

Mechanism of Action

The primary mechanism of action for mevastatin involves:

  1. Inhibition of HMG-CoA Reductase: By binding to this enzyme, mevastatin blocks the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  2. Reduction of Cholesterol Levels: This inhibition leads to decreased cholesterol levels in the liver and increased uptake of low-density lipoprotein (LDL) from circulation .
  3. Additional Effects: Beyond cholesterol reduction, mevastatin has been shown to upregulate endothelial nitric oxide synthase (eNOS), improving endothelial function and providing neuroprotective effects in animal models .
Physical and Chemical Properties Analysis

Mevastatin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point is reported around 170°C .

These properties are essential for its formulation into pharmaceutical preparations.

Applications

Mevastatin has several scientific applications:

  • Cholesterol Management: Primarily used for lowering cholesterol levels in patients with hyperlipidemia.
  • Research Tool: Utilized in studies investigating lipid metabolism and cardiovascular health.
  • Cancer Research: Emerging evidence suggests that mevastatin may induce apoptosis in certain cancer cell lines by affecting cell cycle regulation .
Historical Context and Discovery of Mevastatin as the Prototype Statin

Isolation and Identification from Penicillium citrinum and Penicillium brevicompactum

The discovery of mevastatin (originally designated ML-236B or compactin) emerged from the pioneering work of Japanese biochemist Akira Endo in the early 1970s. Inspired by Alexander Fleming's discovery of penicillin and motivated by growing evidence linking cholesterol to cardiovascular disease, Endo hypothesized that microorganisms might produce compounds inhibiting cholesterol biosynthesis as a competitive survival mechanism [1] [5]. His research team at Sankyo Company screened over 6,000 fungal cultures using a novel assay that measured inhibition of cholesterol synthesis in rat liver membranes [5] [6].

In 1973, Endo isolated a potent inhibitor from the fermentation broth of Penicillium citrinum Pen-51, a blue-green mold isolated from rice samples [1] [6]. This compound, initially named ML-236B, was structurally characterized as (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate [6] [8]. Simultaneously and independently, researchers at Beecham Pharmaceuticals in the UK isolated the same compound from Penicillium brevicompactum, naming it compactin after the fungal species [5] [6]. While the British team initially reported compactin's antifungal properties, Endo identified its revolutionary HMG-CoA reductase inhibitory activity [6].

The biosynthesis of mevastatin in Penicillium species occurs through a polyketide synthase (PKS) pathway [6]. The process begins with the formation of a hexaketide that undergoes Diels-Alder cyclization, followed by additional enzymatic modifications including oxidations catalyzed by a cytochrome P450-like enzyme (encoded by the mlcC gene) and the addition of a diketide sidechain [6]. The final step involves methylation by S-adenosyl methionine (SAM) to yield mevastatin in its lactone form [6].

Table 1: Key Discoverers and Sources of Mevastatin

YearResearcher/TeamFungal SourceCompound NameReported Activity
1973Akira Endo (Sankyo)Penicillium citrinumML-236BHMG-CoA reductase inhibition
1976Brown et al. (Beecham)Penicillium brevicompactumCompactinAntifungal properties

Role in Establishing the Statin Class: Structural and Functional Benchmarking

Mevastatin served as the structural and functional prototype for the entire statin class. Its molecular architecture features two critical components: a hexahydronaphthalene ring system mimicking the HMG moiety of HMG-CoA, and a β-hydroxy-δ-lactone ring that undergoes hydrolysis in vivo to form the active hydroxy acid [2] [9]. This active form binds competitively to the catalytic site of HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway [1] [6]. Mevastatin demonstrated unprecedented potency, inhibiting rat liver HMGR with an IC50 of approximately 1.4 nM [1].

The discovery established the pharmacophore foundation for subsequent statins. Endo's research demonstrated that mevastatin reduced plasma cholesterol levels in experimental animals by up to 50% without significant toxicity at therapeutic doses [1] [5]. This validated HMGR inhibition as a viable therapeutic strategy for hypercholesterolemia. Mevastatin's efficacy in early human trials was equally promising. In a landmark 1978 case, treatment of an 18-year-old woman with severe hypercholesterolemia (baseline: 1000 mg/dL) reduced her cholesterol levels to approximately 700 mg/dL within two weeks at 500 mg/day [5]. Subsequent clinical trials confirmed significant LDL-cholesterol reductions, establishing the dose-response relationship that would guide future statin development [1] [5].

Beyond its cholesterol-lowering effects, mevastatin revealed the broader pleiotropic potential of statins. Early research identified its antiproliferative effects on cancer cells [6] [7], upregulation of endothelial nitric oxide synthase (eNOS) crucial for vascular health [6], and inhibition of anthrax lethal factor endopeptidase [8]. These discoveries expanded the therapeutic horizon far beyond lipid management and established the paradigm for investigating statins' multifaceted biological activities.

Comparative Analysis of Mevastatin’s Development vs. Later Synthetic Statins

Mevastatin's development trajectory differed significantly from subsequent statins due to its natural origin, production challenges, and pharmacological limitations. Unlike synthetic statins developed later, mevastatin production relied on complex fungal fermentation processes with Penicillium citrinum or P. brevicompactum [5] [9]. These processes faced challenges in yield optimization and purification, contributing to its eventual discontinuation despite promising clinical results [5] [6].

Structurally, mevastatin established the core template that was systematically optimized in later generations. The following key evolutionary developments emerged:

  • Semi-synthetic derivatives: Mevastatin served as the direct precursor for pravastatin through microbial hydroxylation at C6, enhancing hydrophilicity and tissue selectivity [5] [9]. Similarly, lovastatin (from Aspergillus terreus) was modified to create simvastatin through addition of a methyl group to the butyrate sidechain, improving bioavailability and potency [3] [9].

  • Synthetic statins: Fluvastatin (1993) marked a significant departure as the first fully synthetic statin, replacing the hexahydronaphthalene system with an indole ring and fluorophenyl substituent [5] [9]. Subsequent synthetics like atorvastatin and rosuvastatin featured heterocyclic cores (pyrrole and pyrimidine, respectively) and polar sulfone groups, optimizing HMGR binding affinity and pharmacokinetic profiles [3] [9].

Table 2: Structural and Pharmacological Evolution from Mevastatin to Synthetic Statins

Statin GenerationRepresentativesCore Structural ModificationsProduction MethodBioavailability Enhancement
Natural (Prototype)MevastatinHexahydronaphthalene ring + β-hydroxy-δ-lactoneFungal fermentation (P. citrinum, P. brevicompactum)Low (~5%)
Semi-syntheticPravastatin SimvastatinC6 hydroxylation (pravastatin) Sidechain methylation (simvastatin)Microbial biotransformation of natural statinsModerate (Pravastatin: 18%; Simvastatin: 60%)
Fully SyntheticFluvastatin Atorvastatin RosuvastatinIndole ring (fluvastatin) Pyrrole ring (atorvastatin) Pyrimidine-sulfone (rosuvastatin)Chemical synthesisHigh (Fluvastatin: 98%; Atorvastatin: 12%; Rosuvastatin: 20%)

Pharmacokinetically, mevastatin exhibited limitations that drove innovation. Its low oral bioavailability (~5%) and susceptibility to glucuronidation reduced systemic exposure compared to optimized synthetics [3]. Synthetic statins incorporated strategically placed halogen atoms (fluvastatin's fluorine) and heterocyclic systems that enhanced metabolic stability while maintaining or increasing potency [9]. Production economics also diverged significantly—mevastatin required resource-intensive fermentation and extraction, while synthetic statins leveraged scalable chemical synthesis with consistent purity profiles [5] [9].

Despite these limitations, mevastatin's legacy persists through its natural analogs. Monacolin K in red yeast rice (Monascus purpureus) is structurally identical to lovastatin but demonstrates different pharmacokinetics due to matrix effects [5]. Clinical studies confirm red yeast rice extracts containing monacolin K effectively lower LDL cholesterol (16-27% reductions) in statin-intolerant patients, demonstrating the enduring therapeutic value of the natural statin pharmacophore pioneered by mevastatin [5].

Table of Compounds Mentioned:

  • Mevastatin (ML-236B, compactin)
  • Lovastatin (monacolin K, mevinolin)
  • Pravastatin
  • Simvastatin
  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin
  • Pitavastatin
  • Monacolin K
  • Cerivastatin

Properties

CAS Number

73573-88-3

Product Name

Mevastatin

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N

SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O

Solubility

Soluble in DMSO

Synonyms

CS-500; CS 500; CS500; CS-500; ML-236B; ML 236B; ML236B; Mevastatin, Compactin.

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.